3-(Morpholine-4-sulfonyl)benzylamine
Overview
Description
3-(Morpholine-4-sulfonyl)benzylamine is an organic compound with the molecular formula C11H16N2O3S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-sulfonyl)benzylamine typically involves the following steps:
Formation of the Morpholine-4-sulfonyl Chloride: This is achieved by reacting morpholine with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The morpholine-4-sulfonyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholine-4-sulfonyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the benzylamine moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
3-(Morpholine-4-sulfonyl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholine-4-sulfonyl)benzylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the benzylamine moiety can function as a nucleophile, facilitating various biochemical interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-sulfonyl)benzylamine
- 3-(Piperidine-4-sulfonyl)benzylamine
- 3-(Pyrrolidine-4-sulfonyl)benzylamine
Uniqueness
3-(Morpholine-4-sulfonyl)benzylamine is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles
Properties
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSTYMQELDDEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588516 | |
Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933989-32-3 | |
Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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